(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid
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Description
(2S,3S)-2-(3-Methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.313. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Fluorescent Staining
Compounds similar to Hoechst 33258, which contain imidazolyl groups and carboxylic acid functionalities, are known for their strong binding to the minor groove of double-stranded DNA. This property makes them useful as fluorescent DNA stains, providing a tool for chromosome and nuclear staining in cell biology, as well as for analyzing nuclear DNA content values via flow cytometry. The strong DNA-binding capabilities of such compounds underline their potential utility in research involving DNA structure and function analysis (Issar & Kakkar, 2013).
Anticancer Research
The Knoevenagel condensation, a reaction forming α,β‐unsaturated ketones/carboxylic acids, is instrumental in generating a library of chemical compounds with significant anticancer activity. This highlights the importance of carboxylic acid functionalities and imidazol derivatives in the development of biologically active molecules targeting cancer. Many of these compounds have shown remarkable efficacy against various cancer targets, indicating the potential of carboxylic acid derivatives in anticancer drug development (Tokala, Bora, & Shankaraiah, 2022).
Chemical Synthesis and Drug Design
The versatility of carboxylic acids in chemical reactions is crucial for the synthesis of heterocyclic compounds, which are significant in medicinal chemistry. Carboxylic acid derivatives serve as key intermediates in synthesizing various biologically active compounds. This underscores the role of carboxylic acid functionalities in the rational design and development of new therapeutic agents, particularly those involving imidazole rings and related structures, which are common in drugs targeting the central nervous system and other conditions (Ghosh et al., 2015).
Biocatalyst Inhibition and Fermentation
Understanding the interaction of carboxylic acids with biocatalysts is crucial for optimizing the production of biorenewable chemicals through fermentation. Carboxylic acids, similar in functionality to the compound , can inhibit microbial growth at concentrations below desired yields. Insights into the metabolic and membrane integrity effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae are vital for engineering robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Properties
IUPAC Name |
(2S,3S)-2-(3-methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-6-16-11(17)5-4-9(13(18)19)12(16)10-7-14-8-15(10)2/h7-9,12H,3-6H2,1-2H3,(H,18,19)/t9-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCGJGDHAZLSQG-CABZTGNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(C(CCC1=O)C(=O)O)C2=CN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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